molecular formula C15H15NO4S B3023071 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid CAS No. 92851-65-5

2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid

Cat. No.: B3023071
CAS No.: 92851-65-5
M. Wt: 305.4 g/mol
InChI Key: LIZVXGBYTGTTTI-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid (CAS 60712-47-2) is a sulfonamide derivative characterized by a central α-carbon bonded to a phenyl group, a carboxylic acid group, and a 4-methylbenzenesulfonamide moiety. Its molecular formula is C₁₅H₁₅NO₄S, with a molecular weight of 305.35 g/mol . Structurally, it belongs to the phenylglycine family, a class of compounds integral to the side chains of β-lactam antibiotics such as Ampicillin and Cephalexin .

The compound is synthesized via condensation of phenylglycine with 4-methylbenzenesulfonyl chloride, a reaction typical for sulfonamide derivatives . Crystallographic studies reveal a planar sulfonamide group (S–N bond length: ~1.63 Å) and intramolecular hydrogen bonding between the sulfonamide N–H and carboxylic acid O–H, stabilizing its conformation . Its pharmacological relevance stems from its structural similarity to antibiotic precursors, where the phenylglycine moiety enhances bacterial cell wall penetration .

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-7-9-13(10-8-11)21(19,20)16-14(15(17)18)12-5-3-2-4-6-12/h2-10,14,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZVXGBYTGTTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylglycine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₅N₁O₄S
  • Molecular Weight : 305.36 g/mol
  • Melting Point : Approximately 178-180°C
  • Boiling Point : Around 501.6°C at 760 mmHg

The compound features a sulfonamide functional group attached to a phenylacetic acid moiety, which contributes to its unique chemical properties and biological activities.

Scientific Research Applications

The applications of 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid can be categorized into several key areas:

Pharmaceutical Research

This compound is being investigated for its potential anti-inflammatory and antimicrobial properties. Its structure suggests that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory pathways. This specificity could lead to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to existing options.

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent and building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound for synthetic chemists.

Proteomics Research

The compound is utilized in proteomics to study protein interactions and functions. Its sulfonamide group can modify proteins, allowing researchers to explore biological processes at the molecular level .

Material Science

In industrial applications, this compound can be employed in the development of new materials and chemical processes due to its unique chemical structure and reactivity.

Case Study 1: Anti-inflammatory Activity

Research has demonstrated that compounds with similar structures can inhibit enzymes involved in inflammatory pathways. Preliminary studies on this compound indicate promising anti-inflammatory effects through its interaction with COX enzymes.

Case Study 2: Antimicrobial Properties

Investigations into the antimicrobial potential of this compound have shown that its sulfonamide structure may contribute to antibacterial activity. Further studies are required to elucidate its effectiveness against specific bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid

  • Molecular Formula: C₁₄H₁₂ClNO₄S
  • Molecular Weight : 325.77 g/mol
  • Key Differences : The 4-methyl group in the target compound is replaced with a chlorine atom at the para position of the benzenesulfonyl group.
  • The compound (CAS MFCD00172800) has been studied for its crystallographic profile but lacks explicit biological data .

2-{[(4-Bromophenyl)sulfonyl]amino}-2-phenylacetic acid monohydrate

  • Molecular Formula: C₁₄H₁₂BrNO₄S·H₂O
  • Molecular Weight : 388.23 g/mol
  • Key Differences : Incorporates a bromine atom at the sulfonamide’s para position.
  • Applications : Demonstrates utility as a ligand in metal coordination chemistry (e.g., Cu(II) complexes) due to the sulfonamide’s chelating ability. Studies highlight its role in synthesizing bioactive heterocycles .

2-(Methoxycarbonylamino)-2-(4-methylphenyl)sulfonylacetic acid

  • Molecular Formula: C₁₂H₁₃NO₆S
  • Molecular Weight : 299.30 g/mol
  • Key Differences: Replaces the phenyl group with a methoxycarbonylamino (–NHCOOMe) moiety.
  • Properties: The ester functional group alters solubility and reactivity, making it a candidate for prodrug development.

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

  • Molecular Formula: C₁₀H₁₂FNO₂·HCl
  • Molecular Weight : 233.67 g/mol
  • Key Differences : A fluorinated phenylglycine ester with an S-configuration .
  • Applications : Used as a chiral intermediate in synthesizing fluorinated pharmaceuticals, leveraging fluorine’s metabolic stability .

Table 1. Comparative Analysis of Structural Derivatives

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities References
2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid 4-CH₃ C₁₅H₁₅NO₄S 305.35 Antibiotic side chain
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid 4-Cl C₁₄H₁₂ClNO₄S 325.77 Crystallographic studies
2-{[(4-Bromophenyl)sulfonyl]amino}-2-phenylacetic acid 4-Br C₁₄H₁₂BrNO₄S 370.22 Ligand in coordination chemistry
2-(Methoxycarbonylamino)-2-(4-methylphenyl)sulfonylacetic acid –NHCOOMe C₁₂H₁₃NO₆S 299.30 Structural derivative
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride 4-F C₁₀H₁₂FNO₂·HCl 233.67 Chiral pharmaceutical intermediate

Research Findings and Trends

  • Halogenated Derivatives : Chloro and bromo analogs exhibit increased molecular weight and lipophilicity, which may improve membrane permeability and antimicrobial potency. The bromo derivative’s role in coordination chemistry underscores its versatility .
  • Antibiotic Relevance : The target compound’s structural mimicry of phenylglycine in β-lactams highlights its importance in drug design, though direct antimicrobial data are pending .

Biological Activity

2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid, an organic compound with the molecular formula C15H15NO4S, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a sulfonamide functional group, which is known for its antibacterial properties, alongside a phenylacetic acid moiety that may contribute to anti-inflammatory effects.

  • Molecular Weight : 305.36 g/mol
  • Melting Point : Approximately 178-180°C
  • Boiling Point : Around 501.6°C at 760 mmHg

These properties indicate that the compound is stable under various conditions, making it suitable for further biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Antimicrobial Activity : Similar sulfonamide compounds have demonstrated antibacterial properties, suggesting that this compound may also exhibit such activity.

Anti-inflammatory Effects

Research indicates that compounds with structural similarities to this compound can inhibit enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response. This positions the compound as a candidate for further investigation in treating inflammatory diseases.

Antimicrobial Properties

The sulfonamide structure is well-known for its antibacterial effects. Preliminary studies suggest that this compound may inhibit bacterial growth, making it a potential agent for treating bacterial infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructureBiological Activity
2-(4-Methylsulfonylphenyl)indole derivativesStructureAntiviral, anti-inflammatory
N-arylsulfonyl-3-acetylindole derivativesStructureAntiviral, anti-inflammatory
2-(4-Aminophenyl)benzothiazolesStructureAntitumor activity

The unique configuration of this compound allows for distinctive interactions with biological targets, enhancing its potential therapeutic applications.

Case Studies and Research Findings

  • Proteomics Research : The compound has been applied in proteomics to study protein interactions and functions, indicating its utility in biochemical research.
  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor cell lines at low concentrations while exhibiting low toxicity to normal cells. This suggests that derivatives of this compound could be explored for anticancer therapies .

Future Directions

Further research is warranted to elucidate the precise mechanisms of action and therapeutic potential of this compound. Key areas include:

  • In vitro and In vivo Studies : Comprehensive studies to assess efficacy against various bacterial strains and inflammatory models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The compound is synthesized via sulfonylation of 2-amino-2-phenylacetic acid using 4-methylbenzenesulfonyl chloride. Key parameters include:

  • Solvent Selection : Dichloromethane or ethanol for optimal solubility and reaction efficiency.
  • Base Use : Triethylamine or sodium hydroxide to neutralize HCl byproducts, preventing side reactions .
  • Temperature Control : Room temperature to mild heating (30–40°C) to avoid decomposition of the sulfonamide intermediate.
  • Purification : Recrystallization from ethanol/water mixtures to achieve >97% purity, as confirmed by melting point analysis and HPLC .

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify sulfonamide (-SO2_2NH-) and phenyl group integration. For example, the methyl group on the 4-methylphenyl ring appears as a singlet (~2.4 ppm in 1^1H NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% typical). Mobile phases often use acetonitrile/water gradients .
  • X-ray Crystallography : Single-crystal diffraction confirms stereochemistry and hydrogen-bonding patterns in the sulfonamide moiety, critical for understanding solid-state stability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and optimize the synthesis of sulfonamide derivatives like this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states and energy barriers for sulfonylation reactions. This helps identify optimal reaction pathways and catalysts .
  • Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) explore intermediates and byproducts, reducing trial-and-error experimentation. For example, simulating the nucleophilic attack of the amine on sulfonyl chloride guides solvent and base selection .
  • Machine Learning : Training models on existing sulfonamide synthesis data (e.g., yields, solvents) predicts optimal conditions for new derivatives, accelerating discovery .

Q. How do researchers resolve discrepancies in spectroscopic data between theoretical predictions and experimental results for this compound?

  • Methodological Answer :

  • Dynamic NMR Studies : Temperature-dependent NMR resolves tautomerism or rotational barriers in the sulfonamide group, which may cause splitting not predicted by static models .
  • Solid-State vs. Solution-State Analysis : X-ray crystallography (solid-state) often shows planar sulfonamide groups, while solution NMR may indicate conformational flexibility. Pairing both methods clarifies structural discrepancies .
  • Isotopic Labeling : 15^{15}N-labeled analogs differentiate between NH proton exchange and other dynamic effects in NMR spectra .

Q. What are the challenges in designing derivatives of this compound for pharmacological applications, considering its role as a β-lactam antibiotic side chain?

  • Methodological Answer :

  • Bioisosteric Replacement : Replacing the 4-methylphenyl group with heterocycles (e.g., thiophene) may enhance bioavailability but requires stability testing under physiological pH (e.g., 2–8) .
  • Enzymatic Compatibility : The acetic acid moiety must resist hydrolysis by serum esterases. Methyl ester prodrugs can be screened using in vitro liver microsome assays .
  • Structural Analog Synthesis : Derivatives like 2-(4-chlorobenzylamino)-2-phenylacetic acid (from cephalosporin analogs) are synthesized to compare antibacterial activity and resistance profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid
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2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid

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